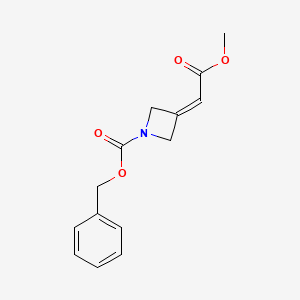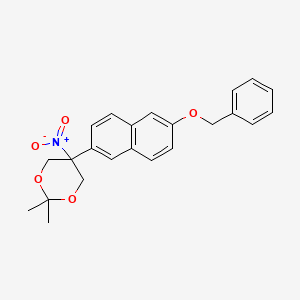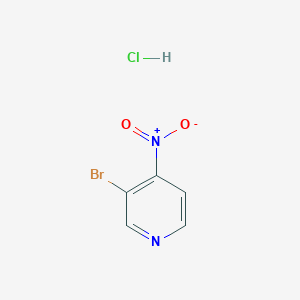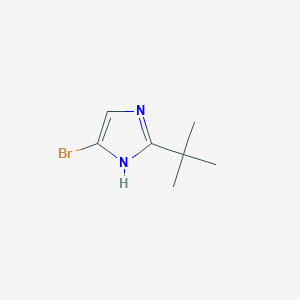
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.27 g/mol . This compound holds great potential for scientific research and can be utilized in various fields such as drug discovery.
Molecular Structure Analysis
The molecular structure of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is defined by its molecular formula, C14H15NO4 . Further structural analysis would require more specific information such as NMR or X-ray crystallography data, which is not available in the search results.Physical And Chemical Properties Analysis
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has a molecular weight of 261.27 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Novel Compounds
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has been explored in the synthesis of novel compounds. For instance, it has been used in the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, which shows potential in the creation of abnormal polypeptides (Soriano, Podraza, & Cromwell, 1980). Similarly, benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is used in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are valuable in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Advancements in Beta-Lactam Chemistry
This compound has been instrumental in advancing beta-lactam chemistry, particularly in creating orally active beta-lactam inhibitors of human leukocyte elastase (Finke et al., 1995). Additionally, it aids in understanding the transformation of azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates, an important step in synthetic organic chemistry (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).
Exploring Reaction Mechanisms
The use of benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate also facilitates the exploration of unique reaction mechanisms. An example is the aziridine to azetidine rearrangement, which provides insights into novel synthetic routes (Stankovic, Catak, D’hooghe, Goossens, Abbaspour Tehrani, Bogaert, Waroquier, Van Speybroeck, & de Kimpe, 2011).
Innovative Heterocyclic Chemistry
The compound is also used in the synthesis of unique heterocyclic structures, such as the spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a]pyrimidine], showcasing its versatility in creating complex chemical structures (Zeng, Ren, Fu, & Li, 2018).
Development of Azetidine Derivatives
Research also focuses on the development of azetidine derivatives, with applications in creating new classes of azetidines and exploring their potential uses (Aelterman, de Kimpe, & Declercq, 1998).
Pharmaceutical Research
In pharmaceutical research, benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate contributes to the discovery of new compounds like BAF312 (Siponimod), a selective S1P receptor modulator undergoing clinical trials for multiple sclerosis (Pan et al., 2013).
Mechanism of Action
The mechanism of action of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is not specified in the search results. Its potential applications in scientific research and drug discovery suggest it may interact with biological systems in a significant way, but specific mechanisms would depend on the context of its use.
properties
IUPAC Name |
benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)7-12-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJACRBEVKPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718782 | |
| Record name | Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
CAS RN |
362704-72-1 | |
| Record name | Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)



![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)

![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)


![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)
